molecular formula C15H15N5O3 B13140910 (E)-N'-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

(E)-N'-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B13140910
M. Wt: 313.31 g/mol
InChI Key: FDEAIFZHGZAMTG-CXUHLZMHSA-N
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Description

(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitrobenzylidene group attached to a tetrahydroindazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the hydrazone linkage may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific combination of a nitrobenzylidene group and a tetrahydroindazole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H15N5O3/c21-15(14-12-3-1-2-4-13(12)17-18-14)19-16-9-10-5-7-11(8-6-10)20(22)23/h5-9H,1-4H2,(H,17,18)(H,19,21)/b16-9+

InChI Key

FDEAIFZHGZAMTG-CXUHLZMHSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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